1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine
Description
General Overview of Pyrazole (B372694) Heterocycles
Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms within its aromatic ring. orientjchem.orgnumberanalytics.comijrpr.com This structural feature imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis. nih.govmdpi.com The term "pyrazole" was first coined by Ludwig Knorr in 1883. mdpi.comhilarispublisher.com The pyrazole ring is aromatic, possessing 6 π-electrons delocalized across the ring, which contributes to its stability. ijrpr.comorientjchem.org
The presence of two nitrogen atoms in the pyrazole ring leads to the possibility of tautomerism, where a hydrogen atom can be located on either nitrogen atom. nih.gov This characteristic, along with the ability to substitute at various positions on the ring, allows for the creation of a vast library of pyrazole derivatives with diverse properties. orientjchem.orgmdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov
Significance of Pyrazole Derivatives in Chemical Science
The versatility of the pyrazole scaffold has led to its widespread use in numerous areas of chemical science, from the synthesis of complex organic molecules to the development of advanced materials. nih.govmdpi.com
Pyrazole derivatives are highly valued as intermediates and building blocks in organic synthesis. nih.govmdpi.com Their functional groups can be readily modified, and the pyrazole ring can participate in various chemical transformations, making them ideal starting materials for the construction of more complex molecules. hilarispublisher.com The synthesis of pyrazoles themselves is well-established, with common methods including the condensation of hydrazines with 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis), the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions. nih.govmdpi.comorganic-chemistry.org These synthetic routes offer a high degree of control over the substitution pattern on the pyrazole ring, enabling the targeted synthesis of specific derivatives. mdpi.com
The applications of pyrazole derivatives extend beyond organic synthesis into the realm of material science and chemical technologies. numberanalytics.commdpi.com Their unique electronic and photophysical properties have led to their use in the development of:
Luminescent Materials: Certain pyrazole derivatives exhibit fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov
Polymers: Pyrazole-containing polymers have been synthesized and studied for their thermal stability and potential applications in various advanced materials. ijrpr.com
Corrosion Inhibitors: Some pyrazole derivatives have shown efficacy as corrosion inhibitors for metals, a property of significant industrial importance. globalresearchonline.net
Agrochemicals: The biological activity of pyrazoles has also been harnessed in the agricultural sector, with some derivatives being used as herbicides and insecticides. orientjchem.orgnumberanalytics.commdpi.com
While specific research on the applications of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine in material science is not widely documented, its structural features—a substituted pyrazole core—suggest that it could be a candidate for investigation in these areas. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, can significantly influence the electronic properties of the molecule, potentially making it suitable for applications in dyes, nonlinear optics, or as a ligand in coordination chemistry.
Detailed Research Findings
While comprehensive, peer-reviewed studies focusing exclusively on This compound are limited in the public domain, we can infer its likely chemical properties and potential synthetic routes based on the well-established chemistry of related pyrazole derivatives.
Synthesis of Substituted Pyrazoles
The synthesis of aminopyrazoles, such as the target compound, often involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it For this compound, a plausible synthetic approach would involve the reaction of butan-2-ylhydrazine with a suitably substituted β-ketonitrile. The introduction of the nitro group at the 4-position can be achieved through nitration of the pyrazole ring, a common electrophilic substitution reaction. slideshare.net
The synthesis of persubstituted nitropyrazoles has been achieved from polychlorinated nitrobutadienes, which, upon reaction with hydrazines, can yield highly functionalized pyrazole rings. researchgate.net This methodology could potentially be adapted for the synthesis of the target compound.
Chemical Properties of Related Compounds
The chemical properties of This compound can be predicted by examining its constituent functional groups and comparing it to similar molecules.
4-Nitro-1H-pyrazole: This parent compound is a known entity with documented chemical and physical properties. nih.gov The nitro group at the 4-position makes the pyrazole ring electron-deficient.
1-Nitro-1H-pyrazole: This isomer is also a known compound. nih.gov
Aminopyrazoles: The amino group at the 3-position is a key feature. 3-aminopyrazoles are known to be versatile intermediates in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. chim.it
Butan-2-yl group: The presence of the chiral butan-2-yl group at the N1 position introduces stereochemistry into the molecule.
The interplay of the electron-withdrawing nitro group and the electron-donating amino group on the pyrazole ring is expected to result in interesting electronic and chemical properties, making it a valuable target for further research.
Below is a table summarizing the key structural features of the target compound and their likely influence on its properties.
| Feature | Chemical Group | Likely Influence on Properties |
| Core Structure | Pyrazole | Aromatic, stable heterocyclic ring. |
| N1 Substituent | butan-2-yl | Introduces chirality and affects solubility and steric hindrance. |
| C3 Substituent | Amino (-NH2) | Acts as an electron-donating group, a site for further functionalization. |
| C4 Substituent | Nitro (-NO2) | Strong electron-withdrawing group, influences electronic properties and reactivity. |
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHTWXMBTFINHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 1 Butan 2 Yl 4 Nitro 1h Pyrazol 3 Amine Analogues
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms. chemicalbook.com This structure possesses a delocalized 6π-electron system, which imparts it with significant aromatic character. chemicalbook.com The presence of the electronegative nitrogen atoms, however, creates an uneven distribution of electron density around the ring. The C4 position is typically the most electron-rich and thus most susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-poor and prone to nucleophilic attack. chemicalbook.comresearchgate.netmdpi.com In the case of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine analogues, the existing substituents profoundly influence this inherent reactivity. The C3-amino group acts as a strong activating group, while the C4-nitro group is a powerful deactivating group for electrophilic substitution.
Aromatic Substitution Reactions on the Pyrazole Core
Due to the strong deactivating effect of the nitro group at the C4 position, further electrophilic aromatic substitution on the pyrazole core of this compound is challenging. Electrophilic substitution reactions such as nitration, halogenation, or sulfonation, which typically occur at the C4 position in unsubstituted pyrazoles, are significantly hindered. scribd.comresearchgate.net
However, nucleophilic aromatic substitution (SNAr) reactions are a more viable pathway for modifying the pyrazole core, particularly for analogues where a suitable leaving group is present. For instance, in related 4-nitropyrazole systems containing a halogen at the C5 position, the halogen can be displaced by various nucleophiles. The strong electron-withdrawing nature of the C4-nitro group facilitates this type of reaction by stabilizing the negatively charged Meisenheimer intermediate that forms during the substitution process. nih.gov
An example of such a transformation is the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole, which results in the formation of (1-methyl-4-nitropyrazol-5-yl)(1,2,4-triazol-4-yl)amine, demonstrating a nucleophilic substitution at the C5 position. researchgate.net
Electrophilic and Nucleophilic Reactions
The pyrazole ring's general reactivity towards electrophiles and nucleophiles is well-established. mdpi.com
Electrophilic Reactions: As mentioned, the C4 position is the primary site for electrophilic attack in many pyrazole derivatives. pharmaguideline.comrrbdavc.org Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (NO₂⁺) at the C4 position. scribd.commasterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the formation of a sulfonic acid group (SO₃H) at C4. scribd.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom at the C4 position. researchgate.net
For the specific scaffold of this compound, the C4 position is already occupied. The combined influence of the C3-amino group (ortho-, para-directing) and the C4-nitro group (meta-directing) would theoretically direct incoming electrophiles to the C5 position. However, the powerful deactivating effect of the nitro group generally makes such reactions difficult to achieve under standard conditions.
Nucleophilic Reactions: The C3 and C5 positions of the pyrazole ring are susceptible to nucleophilic attack, a reactivity pattern that is enhanced by the presence of electron-withdrawing groups. researchgate.netmdpi.com In analogues of this compound, this can lead to ring-opening reactions under the influence of strong bases or direct substitution if a leaving group is present at C3 or C5. pharmaguideline.com
Transformations of Amino and Nitro Groups
The amino and nitro functionalities are the most reactive sites for derivatization in the this compound structure. These groups can be readily transformed through oxidation, reduction, and diazotization reactions, providing key intermediates for further synthesis.
Oxidation Reactions of Amine Functionalities to Nitro Derivatives
The oxidation of primary aromatic amines to nitro compounds is a possible but often challenging transformation that may require specific reagents to avoid side reactions. While general methods exist for the oxidation of amines, their application to heterocyclic amines like aminopyrazoles must be carefully considered to prevent oxidation of the pyrazole ring itself. rsc.org In some cases, electrooxidation has been shown to be a promising approach for the functionalization of pyrazole-type compounds, including oxidative N-N coupling of aminopyrazoles to form azo compounds. mdpi.com
Reduction Reactions of Nitro Groups
The reduction of the nitro group at the C4 position to a primary amine is one of the most important and widely used transformations for this class of compounds. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyrazole ring. masterorganicchemistry.commsu.edu The resulting 1-(butan-2-yl)-1H-pyrazole-3,4-diamine is a valuable intermediate for the synthesis of fused heterocyclic systems and other complex derivatives.
A variety of reagents and conditions can be employed for this reduction, offering flexibility to accommodate other functional groups within the molecule. wikipedia.org
| Reagent/Method | Conditions | Selectivity & Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly effective for both aromatic and aliphatic nitro groups. May also reduce other functional groups (e.g., alkenes, alkynes). | commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Raney Ni) | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups. Often used when dehalogenation of aryl halides is a concern. | wikipedia.orgcommonorganicchemistry.com |
| Metal/Acid (Fe/HCl or Fe/AcOH) | Iron powder in the presence of a strong or weak acid. | A classic and cost-effective method. Generally mild and tolerant of many functional groups. | masterorganicchemistry.comcommonorganicchemistry.com |
| Metal/Acid (Zn/HCl or Zn/AcOH) | Zinc powder in the presence of acid. | Provides a mild method for reducing nitro groups. | wikipedia.orgcommonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | SnCl₂ in a solvent like ethanol or ethyl acetate, often with HCl. | A mild and often chemoselective reagent, particularly useful for reducing nitro groups without affecting other reducible functionalities. | commonorganicchemistry.comyoutube.com |
The resulting diamine can undergo further reactions. For example, the newly formed 4-amino group can be diazotized and subsequently replaced by a wide range of substituents through Sandmeyer or similar reactions. acs.org
Derivatization at the N1-Substituent (butan-2-yl group)
Direct chemical modification of the saturated butan-2-yl group at the N1 position without affecting the rest of the molecule is generally difficult due to the inertness of C-H and C-C single bonds. Therefore, derivatization pathways related to the N1-substituent primarily involve the synthesis of analogues by introducing different alkyl or aryl groups at this position from the outset.
The synthesis of N1-substituted pyrazoles can be achieved through two main strategies:
Condensation Reactions: The reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine (B178648) (e.g., butan-2-ylhydrazine) is a common method for constructing the pyrazole ring with the desired N1-substituent already in place. lookchem.com
N-Substitution of a Pre-formed Pyrazole Ring: A pyrazole with an unsubstituted N1 position (an N-H bond) can be alkylated or arylated using various electrophiles under basic conditions. pharmaguideline.comlookchem.com Steric hindrance from substituents on the pyrazole ring can influence the regioselectivity of this substitution, but it provides a versatile route to a library of N1-substituted analogues. lookchem.com
Studies on the enantioselective separation of chiral N1-substituted pyrazoles highlight the importance of the N1-substituent in determining the molecule's interaction with other chiral molecules, which is relevant for biological applications. researchgate.netacs.org The synthesis of a variety of N1-substituted analogues allows for the systematic exploration of structure-activity relationships.
| Synthetic Method | Reactants | General Conditions | Outcome | Reference |
|---|---|---|---|---|
| Condensation | Substituted hydrazine (R-NHNH₂) + 1,3-dielectrophile | Acid or base catalysis, reflux in a suitable solvent (e.g., ethanol). | Forms the pyrazole ring directly with the 'R' group at the N1 position. Can produce regioisomers. | lookchem.com |
| N-Alkylation | N-unsubstituted pyrazole + Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). | Introduction of an alkyl group at the N1 position. | pharmaguideline.comlookchem.com |
| N-Arylation (Ullmann Condensation) | N-unsubstituted pyrazole + Aryl halide (Ar-X) | Copper catalyst, base, high temperature. | Introduction of an aryl group at the N1 position. | lookchem.com |
Complexation Behavior and Ligand Properties
The coordination chemistry of pyrazole derivatives is extensive, owing to their versatile binding modes and the ability to form stable complexes with a wide range of metal ions. researchgate.netnih.gov Analogues of this compound, which feature both an amino group at the C3 position and a nitro group at the C4 position, are expected to be effective ligands. The complexation behavior is dictated by the interplay of the pyrazole ring's nitrogen atoms and the exocyclic amino group, influenced by the electronic effects of the nitro substituent and the steric hindrance of the N-alkyl group.
Generally, 3-aminopyrazole (B16455) derivatives act as bidentate chelating agents. niscpr.res.in Coordination with a metal ion typically occurs through the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered chelate ring. niscpr.res.in However, pyrazole-derived ligands can also exhibit diverse coordination geometries and nuclearities, including acting as bridging ligands to form binuclear or polynuclear complexes. researchgate.netnih.gov
The presence of the electron-withdrawing nitro group at the 4-position is anticipated to decrease the electron density on the pyrazole ring, thereby reducing the basicity of the N2 nitrogen atom. This may influence the strength of the metal-ligand bond. Conversely, the amino group at the 3-position acts as a primary coordination site. The N-alkylation, such as with a butan-2-yl group, introduces steric bulk which can affect the approach of the metal ion and the resulting geometry of the complex.
Research on analogous compounds provides insight into the expected behavior. For instance, 3(5)-aminopyrazole readily forms complexes with various divalent transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). niscpr.res.in These complexes often adopt a general formula of [ML₂Cl₂], where the ligand is neutral and the metal center exhibits an octahedral stereochemistry. niscpr.res.in
Furthermore, studies on 4-nitropyrazole-3-carboxylic acid, a closely related analogue, have demonstrated the formation of binuclear copper(II) and cobalt(II) complexes. researchgate.netnih.govresearchgate.net In these structures, the ligand simultaneously exhibits chelating and bridging coordination modes, coordinating through a pyrazole nitrogen and a carboxylate oxygen. nih.gov This results in the formation of nearly planar six-membered M₂N₄ metallocycles. nih.gov The metal centers in these complexes adopt distorted square-pyramidal or octahedral geometries. nih.gov This indicates that the 4-nitro-3-substituted pyrazole framework is highly effective in creating multinuclear complex structures.
The following tables summarize crystallographic and coordination data for representative metal complexes formed with analogues of 3-aminopyrazole and 4-nitropyrazole.
Table 1: Coordination Complexes of 3(5)-Aminopyrazole niscpr.res.in
| Complex Formula | Metal Ion | Color | Magnetic Moment (B.M.) | Proposed Stereochemistry |
| [Co(Ampz)₂Cl₂] | Co(II) | Brown | 4.61 | Octahedral |
| [Ni(Ampz)₂Cl₂] | Ni(II) | Light Green | 3.15 | Octahedral |
| [Cu(Ampz)₂Cl₂] | Cu(II) | Green | 1.83 | Octahedral |
| [Zn(Ampz)₂Cl₂] | Zn(II) | White | Diamagnetic | Octahedral |
| [Cd(Ampz)₂Cl₂] | Cd(II) | White | Diamagnetic | Octahedral |
| [Hg(Ampz)₂Cl₂] | Hg(II) | White | Diamagnetic | Octahedral |
Ampz = 3(5)-Aminopyrazole
Table 2: Crystallographic Data for Binuclear Complexes with 4-nitro-1H-pyrazole-3-carboxylate (4nitro-3pzc) researchgate.netnih.govresearchgate.net
| Complex Formula | Metal Ion | Coordination Geometry | Coordination Mode | Key Structural Feature |
| [Cu₂(4nitro-3pzc)₂(H₂O)₂(DMF)₂] | Cu(II) | Distorted Square-Pyramidal | Chelating and Bridging | Binuclear complex with nearly planar six-membered Cu₂N₄ metallocycle |
| [Co₂(4nitro-3pzc)₂(H₂O)₆]·2H₂O | Co(II) | Octahedral | Chelating and Bridging | Binuclear complex with nearly planar six-membered Co₂N₄ metallocycle |
| [Cu₂(4nitro-3pzc)₂(H₂O)₆]·2H₂O | Cu(II) | Distorted [4+2] Octahedral | Bridging | Binuclear complex |
DMF = Dimethylformamide
Advanced Spectroscopic Characterization Techniques for Pyrazole Compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.
A ¹H NMR spectrum of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine would be expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining the chemical shift (δ, in ppm), the integration (number of protons), and the multiplicity (splitting pattern) of each signal.
Expected Proton Environments:
NH₂ Protons: A broad singlet corresponding to the two protons of the amine group at the C3 position. Its chemical shift would be influenced by solvent and concentration.
Pyrazole (B372694) Ring Proton: A singlet for the single proton at the C5 position of the pyrazole ring.
Butan-2-yl Group Protons:
A multiplet (likely a sextet) for the single proton of the CH group directly attached to the pyrazole nitrogen.
A doublet for the three protons of the terminal CH₃ group adjacent to the CH.
A multiplet for the two protons of the CH₂ group.
A triplet for the three protons of the terminal CH₃ group of the ethyl moiety.
A data table, such as the one below, would be populated with the experimental values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Pyrazole-H5 |
| Data not available | Data not available | Data not available | NH₂ |
| Data not available | Data not available | Data not available | N-CH |
| Data not available | Data not available | Data not available | CH₂ |
| Data not available | Data not available | Data not available | CH-CH₃ |
| Data not available | Data not available | Data not available | CH₂-CH₃ |
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal.
Expected Carbon Environments:
Pyrazole Ring Carbons: Three signals for the C3, C4, and C5 carbons of the pyrazole ring. The C3 would be attached to the amine group, the C4 to the nitro group, and the C5 would be a CH.
Butan-2-yl Group Carbons: Four distinct signals for the four carbons of the butan-2-yl group.
The experimental data would be presented in a table similar to this:
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Pyrazole-C3 |
| Data not available | Pyrazole-C4 |
| Data not available | Pyrazole-C5 |
| Data not available | N-CH |
| Data not available | CH₂ |
| Data not available | CH-CH₃ |
| Data not available | CH₂-CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₇H₁₂N₄O₂), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to this mass. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the butan-2-yl side chain.
| m/z | Ion |
| Data not available | [M+H]⁺ |
| Data not available | [M]⁺ |
| Data not available | Fragment ions |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Characteristic Absorption Bands:
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (NH₂).
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the sp³ hybridized C-H bonds of the butan-2-yl group.
N-O Stretching: Strong, characteristic bands for the nitro group (NO₂), typically appearing as two distinct peaks around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C=N and C=C Stretching: Absorptions for the pyrazole ring would be expected in the fingerprint region (below 1600 cm⁻¹).
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| Data not available | -NH₂ | N-H Asymmetric Stretch |
| Data not available | -NH₂ | N-H Symmetric Stretch |
| Data not available | Alkyl | C-H Stretch |
| Data not available | -NO₂ | N-O Asymmetric Stretch |
| Data not available | -NO₂ | N-O Symmetric Stretch |
Elemental Analysis for Compositional Verification
Elemental analysis would be performed to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. The experimental percentages would be compared to the theoretical values calculated from the molecular formula C₇H₁₂N₄O₂.
Theoretical Composition for C₇H₁₂N₄O₂:
Carbon (C): 45.65%
Hydrogen (H): 6.57%
Nitrogen (N): 30.42%
Oxygen (O): 17.37%
The results would be presented as follows:
| Element | Theoretical % | Experimental % |
| C | 45.65 | Data not available |
| H | 6.57 | Data not available |
| N | 30.42 | Data not available |
X-ray Crystallography for Solid-State Structure Determination
Key Crystallographic Parameters:
Crystal system
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume (V)
Density (calculated)
Final R-indices
Without experimental data, a conclusive and detailed scientific report on this compound cannot be compiled.
Mechanistic Studies of Chemical Interactions Involving Pyrazole Derivatives
Reaction Mechanism Elucidation for Synthesis Pathways
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. mdpi.com The primary and most common method for synthesizing the pyrazole (B372694) core involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone. mdpi.comacs.org For 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine, the synthesis would likely involve the reaction of butan-2-ylhydrazine with a suitably substituted three-carbon precursor containing a nitro group.
The formation of substituted pyrazoles involves overcoming specific activation energy barriers, which can be investigated through computational and experimental methods.
Computational Approaches: Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways and determine the energies of transition states. researchgate.netrsc.org For the synthesis of N-substituted pyrazoles, these calculations can elucidate the Gibbs free energy of activation. Studies on similar pyrazole isomerizations have shown that these energy barriers can be substantial, often in the range of 50–70 kcal mol⁻¹, necessitating high temperatures (up to 500 °C) in experimental setups to overcome them. nih.gov The specific substituents on the pyrazole ring and the N-alkyl group significantly influence these energy barriers; for instance, aryl substituents at the N1 position tend to have lower activation energies compared to alkyl groups. nih.gov
Experimental Kinetics: Kinetic studies provide empirical data on reaction rates, which are directly related to the activation energy. By measuring reaction rates at different temperatures, the Arrhenius equation can be used to calculate the experimental activation barrier. For complex reactions like pyrazole synthesis, which may involve multiple steps and potential side reactions, kinetic analysis helps in understanding the rate-determining step and optimizing reaction conditions. nih.gov
Table 1: Theoretical Activation Gibbs Energies for Isomerization of N-Substituted Pyrazoles Note: This table presents generalized data for illustrative purposes based on related compounds, as specific data for this compound is not available.
| Pyrazole Derivative | N1-Substituent | Calculated Activation Gibbs Energy (kcal mol⁻¹) |
|---|---|---|
| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | Alkylfluoro | 68.3 |
Regioselectivity: A significant challenge in the synthesis of N-substituted pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity. The reaction can yield two different regioisomers, and their separation can be difficult. conicet.gov.ar The formation of one isomer over the other is determined by the relative reactivity of the two carbonyl groups towards the substituted hydrazine.
Several strategies have been developed to control this outcome:
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity in pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.ar
Catalysis: The use of catalysts, such as silver carbonate (Ag₂CO₃), can switch the stereoselectivity in the aza-Michael addition of pyrazoles to conjugated alkynes, leading to either (E) or (Z) isomers with high regioselectivity. nih.gov
Reaction Conditions: Modifying reaction conditions, such as temperature and the use of strong bases followed by quenching with strong acids, can also direct the reaction towards a specific regioisomer. organic-chemistry.org
Stereoselectivity: The "butan-2-yl" group in this compound introduces a chiral center at the second carbon of the butyl group. wikipedia.orgwikipedia.org This means the compound can exist as two distinct enantiomers: (S)-1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine and (R)-1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine.
The stereochemical outcome of the synthesis depends on the starting materials. If a racemic mixture of butan-2-ylhydrazine is used, the final product will also be a racemic mixture. To synthesize a specific enantiomer, a stereochemically pure starting material, such as (S)-butan-2-ol, would be required for the synthesis of the corresponding hydrazine. fiveable.me The stereochemistry of the butan-2-yl group is crucial in fields like medicinal chemistry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. fiveable.me
In Vitro Studies of Molecular Interactions
The functional groups of this compound—the pyrazole ring, the nitro group, the amine group, and the alkyl chain—dictate the types of non-covalent interactions it can form. These interactions are fundamental to its behavior in chemical and biological systems.
Hydrogen Bonding and π–π Interactions: The amine group (a hydrogen bond donor) and the nitro group and pyrazole nitrogens (hydrogen bond acceptors) allow the molecule to participate in hydrogen bonding. rsc.org These interactions are critical for the structure of energetic materials, where they can enhance density and detonation properties. rsc.org Furthermore, the aromatic pyrazole ring can engage in π–π stacking interactions with other aromatic systems. nih.gov Molecular modeling studies of pyrazole derivatives interacting with enzyme active sites often highlight the importance of hydrogen bonding and π-π interactions in determining the binding affinity. nih.gov
Cooperative and Allosteric Interactions: Studies on pyrazole derivatives interacting with enzymes, such as Cytochrome P450 (CYP2E1), have revealed complex binding behaviors. nih.gov Some pyrazoles exhibit cooperative interactions, where the binding of one molecule to a site on the enzyme influences the binding of another molecule (like a substrate) to a different site. This allosteric modulation can rescue the enzyme from substrate inhibition. The specific substitution pattern on the pyrazole ring significantly impacts these binding affinities and cooperative mechanisms. nih.gov For instance, methyl groups at certain positions can enhance binding affinity, while substitution at other positions can hinder it. nih.gov
Table 2: Types of Molecular Interactions for Functional Groups in this compound
| Functional Group | Potential Interaction Type | Example of Role |
|---|---|---|
| Amine (-NH₂) | Hydrogen Bond Donor | Interaction with enzyme active sites, crystal packing. rsc.orgnih.gov |
| Nitro (-NO₂) | Hydrogen Bond Acceptor, Dipole-Dipole | Enhancing density in energetic materials. rsc.org |
| Pyrazole Ring | Hydrogen Bond Acceptor (N atoms), π–π Stacking, Hydrophobic | Ligand-metal coordination, interaction with aromatic amino acid residues. nih.govresearch-nexus.net |
The interactions of molecules at interfaces are critical in fields like catalysis, materials science, and drug delivery. The amphiphilic nature of this compound, with its polar amine and nitro groups and nonpolar butanyl group, suggests it could exhibit specific orientations at interfaces.
For example, when interacting with a negatively charged surface, the cationic form of the pyrazole derivative (protonated amine) could promote electrostatic interactions, leading to an accumulation of the compound at the interface. nih.gov Such interactions are crucial for the mechanism of certain polymer-based cationic antibacterial agents, which disrupt bacterial membranes. nih.gov The study of these interfacial phenomena can provide insight into how pyrazole derivatives might function as surface modifiers, components of nanoparticles, or agents that interact with biological membranes.
Catalytic Pathways Involving Pyrazole Ligands
Pyrazole derivatives are exceptionally versatile as N-donor ligands in transition metal catalysis. researchgate.net The two nitrogen atoms of the pyrazole ring can coordinate with a metal center, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. research-nexus.netresearchgate.net
Coordination and Catalyst Formation: Pyrazole-based ligands can be bidentate or tridentate and are used to create complexes with a wide range of transition metals, including copper, manganese, cobalt, titanium, and ruthenium. research-nexus.netrsc.orgrsc.orgresearchgate.net For instance, copper(II) complexes with pyrazole ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.net The nature of the ligand, the metal salt anion, and the solvent all play critical roles in the efficacy of the catalyst. research-nexus.netarabjchem.org
Mechanisms of Catalysis:
Oxidation Reactions: In oxidation catalysis, the pyrazole ligand stabilizes the metal center, allowing it to cycle through different oxidation states. Cobalt complexes with pyrazole ligands, for example, act as catalyst precursors for the peroxidative oxidation of cyclohexane. researchgate.net
Transfer Hydrogenation: Manganese catalysts coordinated with pyrazole ligands have been developed for efficient transfer hydrogenation of a wide range of substrates. rsc.org
Polymerization: Titanium isopropoxide, when used with a pyrazole ligand, shows greatly enhanced catalytic activity for the ring-opening polymerization of L-lactide. Crystal structure analysis of the resulting complex revealed a cooperative mechanism between two titanium atoms during the polymerization process. rsc.org
Proton-Coupled Electron Transfer (PCET): In some catalytic systems, the NH group of a protic pyrazole ligand can act as an acid-base catalyst, participating in proton-coupled electron transfer events that are crucial for the catalytic cycle. nih.gov
Table 3: Examples of Catalytic Systems Employing Pyrazole-Based Ligands
| Metal Center | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Copper (Cu) | Tridentate Pyrazole | Oxidation of catechol | research-nexus.net |
| Manganese (Mn) | Pyrazole-based | Transfer hydrogenation | rsc.org |
| Titanium (Ti) | Pyrazole | Ring-opening polymerization of L-lactide | rsc.org |
| Cobalt (Co) | Phenylpyrazole | Peroxidative oxidation of cyclohexane | researchgate.net |
Applications of Pyrazole Derivatives in Advanced Materials Science and Chemical Technologies
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the inorganic and organic components allows for the design of MOFs with specific properties for various applications. Pyrazole-based ligands have emerged as particularly valuable in this field due to their robust coordination with metal centers and the potential for functionalization.
The design of pyrazole-containing ligands is a key strategy in the synthesis of robust and functional MOFs. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple coordination sites. The nitrogen atoms can act as effective linkers to metal ions, and the carbon backbone of the pyrazole ring can be functionalized with various groups to influence the resulting MOF's properties. For instance, the introduction of carboxylate groups to a pyrazole core creates a bifunctional ligand that can form stable, porous frameworks. mdpi.comresearchgate.net
The stability of pyrazolate-based MOFs is a significant advantage, with some exhibiting exceptional stability in strong alkaline solutions, a trait not commonly found in carboxylate-based MOFs. nih.govacs.org This enhanced stability is attributed to the high pKa of pyrazole, which leads to strong metal-ligand bonds. nih.gov The geometry of the pyrazole ligand also plays a crucial role in the final topology of the MOF. For example, T-shaped bifunctional pyrazole-isophthalate ligands have been utilized to construct 3,6-connected MOFs with interesting properties. mdpi.com The additional NH-functionality in pyrazole-carboxylate ligands can serve as an extra interaction site within the framework. mdpi.com
Researchers have synthesized novel Hofmann-based MOFs incorporating an angular bis-pyrazole ligand, 4,4'-methylene-bis(3,5-dimethylpyrazole), which form 2D layers linked by the pyrazole "pillars" to create one-dimensional channels. rsc.org Another approach involves the use of pyrazole-based organoarsine ligands to create arsenic-coordination materials with unusual "pinwheel"-shaped pores. digitellinc.com
A hypothetical compound like 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine could be modified to incorporate coordinating groups, such as carboxylic acids, allowing it to act as a ligand in MOF synthesis. The butan-2-yl group could influence the pore size and hydrophobicity of the resulting MOF, while the nitro and amine groups could serve as sites for post-synthetic modification, further tuning the material's properties.
The porous nature and high surface area of pyrazole-based MOFs make them excellent candidates for gas storage and separation. escholarship.orgsemanticscholar.orgresearchgate.net The ability to tailor the pore size and surface chemistry by modifying the pyrazole ligand allows for selective adsorption of specific gases. For example, a water-stable aluminum pyrazole dicarboxylate MOF, known as MOF-303, has demonstrated high efficiency and selectivity in capturing formaldehyde from the air, a significant indoor pollutant. researchgate.net
In addition to gas storage, pyrazole-based MOFs are also finding applications in heterogeneous catalysis. The metal nodes within the MOF can act as catalytic sites, while the porous structure allows for the diffusion of reactants and products. A robust pyrazolate metal-organic framework has been shown to be an efficient catalyst for dehydrogenative C–O cross-coupling reactions. nih.govacs.org The exceptional stability of these MOFs allows them to function under a broad range of reaction conditions. nih.govacs.org
The functional groups on the pyrazole ligand can also participate in catalysis or be used to anchor catalytic species. For instance, the amine group in a ligand conceptually similar to this compound could be utilized as a basic catalytic site.
Table 1: Representative Pyrazole-Based MOFs and Their Applications
| MOF Name/Type | Pyrazole Ligand | Metal Ion | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| MOF-303 (Al-3.5-PDA) | Pyrazole dicarboxylate | Aluminum | High water stability, selective adsorption | Formaldehyde capture | researchgate.net |
| Hofmann-based MOF | 4,4'-methylene-bis(3,5-dimethylpyrazole) | Cobalt(II), Iron(II) | Undulating 2D layers with 1D channels | Gas separation | rsc.org |
| PCN-300 | Pyrazolate-porphyrin | Copper(II) | Exceptional stability (pH 1-14) | Heterogeneous catalysis | nih.govacs.org |
| AsCM-303/304 | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zinc(II), Nickel(II) | "Pinwheel"-shaped pores with As(III) sites | SO2 sensing | digitellinc.com |
Pyrazole-Containing Polymers and Polymeric Materials
The incorporation of pyrazole moieties into polymer backbones or as pendant groups can impart desirable properties to the resulting materials, including thermal stability, and specific optical and electrical characteristics.
The synthesis of pyrazole-containing polymers can be achieved through various polymerization techniques. wisdomlib.org For instance, semi-linear pyrazole-containing polymeric structures have been synthesized to produce oligomers, copolymers, and homopolymers with varying molecular weights. ias.ac.in The properties of these polymers can be tuned by altering the substituents on the pyrazole ring.
The conjugated π-electronic system of the pyrazole ring can lead to promising photoluminescence and electrochemical properties. ias.ac.in The introduction of pyrazole units into polyamide chains has been shown to enhance thermal stability and mechanical strength due to the conjugation effect between the amide and pyrazole groups. ias.ac.in The electrical properties of pyrazole-containing materials have also been investigated. For example, first-principles calculations on 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole have been used to determine its dielectric constant and polarizability.
The unique optical and electronic properties of pyrazole-containing polymers make them attractive for applications in optoelectronic devices. figshare.commdpi.com These materials can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. mdpi.com The ability to absorb and emit light, coupled with charge and energy transfer capabilities, is central to their function in these devices. mdpi.com
Studies on pyrazole-based oligomer thin films have shown that their optical properties, such as absorption, transmittance, and band gap, can be controlled by the synthesis and fabrication parameters, making them promising candidates for optoelectronic and sensor applications. figshare.com Furthermore, pyrazole derivatives are used in the development of new materials with specific properties, such as conductive polymers. The incorporation of pyrazole moieties can influence the charge transport properties of the polymer, which is a critical factor for conductive materials.
Table 2: Properties of a Representative Pyrazole-Containing Polymer
| Polymer Type | Pyrazole Monomer | Property | Finding | Potential Application | Reference |
|---|---|---|---|---|---|
| Pyrazole-based oligomer | diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Optical Properties | Tunable absorption, transmittance, and band gap based on synthesis and film fabrication. | Optoelectronics, Sensors | figshare.com |
| Pyrazole-containing polyamides | Not specified | Thermal and Mechanical Properties | Enhanced thermal stability and mechanical strength due to conjugation. | High-performance materials | ias.ac.in |
Dyes and Pigments Based on Pyrazole Scaffolds
The pyrazole ring is a key structural component in a variety of organic dyes and pigments, contributing to their vibrant colors and stability. primachemicals.com The versatility of pyrazolone chemistry allows for the synthesis of a wide spectrum of colors. primachemicals.com
The synthesis of pyrazole azo dyes often involves the diazotization of an amino-pyrazole derivative, followed by a coupling reaction with a suitable coupling component. nih.govuob.edu.ly For instance, new pyrazole azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the diazotization component and various active methylene derivatives as coupling components. nih.gov The resulting dyes can be used for coloring a variety of materials, including textiles, plastics, and printing inks. primachemicals.com
The color of pyrazole-based dyes is influenced by the electronic structure of the molecule, which can be fine-tuned by the substituents on the pyrazole ring. primachemicals.com This allows for the creation of pigments with precise color characteristics. primachemicals.com Pyrazole-based dyes are valued in the textile industry for their ability to produce a broad range of colors with high color strength and good lightfastness. primachemicals.com In the plastics industry, pyrazolone-based pigments are used to impart vivid colors to various polymer products. primachemicals.com
A compound like this compound, with its amino group, could potentially be diazotized and coupled to form an azo dye. The nitro group and the butan-2-yl substituent would likely influence the final color and solubility properties of the dye.
Energetic Materials Research (focused on chemical stability and energy density)
Nitro- and amino-substituted pyrazoles are a significant class of energetic materials due to their high nitrogen content, positive heats of formation, and potential for both high performance and reduced sensitivity. The presence of the nitro group serves as the primary energetic functionality, contributing to a high energy density. Concurrently, the amino group can enhance thermal stability through the formation of intra- and intermolecular hydrogen bonds, which mitigates sensitivity to external stimuli such as impact and friction.
Research in this area has extensively focused on compounds like 4-amino-3,5-dinitropyrazole (LLM-116) and its derivatives. These compounds exhibit a favorable balance between energetic output and stability. The introduction of different substituents on the pyrazole ring allows for the fine-tuning of these properties. For instance, the nature of the substituent on the nitrogen atom can influence the crystal packing and, consequently, the density and sensitivity of the material.
The energetic performance of these materials is often evaluated based on key parameters such as detonation velocity (D), detonation pressure (P), and sensitivity to impact and friction. A higher detonation velocity and pressure indicate a more powerful explosive, while lower sensitivity is desirable for safer handling and storage.
Table 1: Energetic Properties of Selected Nitropyrazole Derivatives
| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
|---|---|---|---|---|---|
| 4-amino-3,5-dinitropyrazole (LLM-116) | 8497 | 31.89 | >30 | >360 | rsc.org |
| Compound 2 | 9069 | - | 10 | 360 | researchgate.net |
| Compound 4 | 8992 | - | 35 | 360 | researchgate.net |
| Compound 6 | 9031 | - | 15 | 360 | researchgate.net |
| Compound 7 | 9042 | - | 20 | 360 | researchgate.net |
| Hydroxylammonium salt 12 | 8961 | 33.0 | < 2.5 | - | rsc.org |
| Ammonium salt 7 | 8591 | 30.6 | 14 | - | rsc.org |
Note: Compounds 2, 4, 6, and 7 are derivatives of 4-amino-3,5-dinitropyrazole. Specific structures can be found in the cited reference.
Chemical Sensors and Probes (based on optical/electronic properties)
Pyrazole derivatives have emerged as promising candidates for the development of chemical sensors and probes, primarily due to their versatile optical and electronic properties that can be modulated upon interaction with specific analytes. The pyrazole ring can act as a signaling unit or as a recognition moiety, or both. The introduction of fluorophores, chromophores, and specific binding sites onto the pyrazole scaffold allows for the design of sensors that exhibit changes in their fluorescence or color upon binding to target ions or molecules.
The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The nitrogen atoms of the pyrazole ring, along with other strategically placed donor atoms (e.g., from amino or pyridyl groups), can act as a binding site for metal ions. This binding event can alter the electronic properties of the molecule, leading to a detectable change in its photophysical properties.
The performance of a chemical sensor is characterized by its selectivity, sensitivity (often expressed as the limit of detection, LOD), and quantum yield (Φ). High selectivity ensures that the sensor responds only to the target analyte, while a low LOD indicates that it can detect very small amounts of the analyte. A high quantum yield is desirable for a strong and easily detectable signal.
Table 2: Performance of Selected Pyrazole-Based Fluorescent Probes for Metal Ion Detection
| Probe | Target Ion | Limit of Detection (LOD) | Quantum Yield (Φ) | Sensing Mechanism | Reference |
|---|---|---|---|---|---|
| 1-(2-Pyridyl)-4-styrylpyrazole derivative | Hg²⁺ | 3.1 x 10⁻⁷ M | up to 66% | Turn-off | nih.govacs.org |
| Pyrazole-pyrazoline derivative | Fe³⁺ | 4.2 x 10⁻⁸ M | - | Turn-off | researchgate.net |
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | - | - | Colorimetric | rsc.orgsemanticscholar.org |
Note: The specific structures of the probes can be found in the cited references.
Chelating Agents and Metal Ion Separation
The ability of pyrazole derivatives to form stable complexes with a wide range of metal ions makes them effective chelating agents for applications in metal ion separation and extraction. The two adjacent nitrogen atoms of the pyrazole ring provide a bidentate binding site, and the coordination capability can be further enhanced by introducing other donor groups at various positions on the ring.
These pyrazole-based ligands can be employed in solvent extraction processes to selectively remove specific metal ions from aqueous solutions. The efficiency of the extraction process depends on several factors, including the structure of the ligand, the pH of the aqueous phase, the nature of the organic solvent, and the specific metal ion being targeted. The selectivity of these ligands is a crucial aspect, allowing for the separation of valuable or toxic metals from complex mixtures.
The performance of a chelating agent in metal ion separation is typically evaluated by its extraction efficiency, which is the percentage of the metal ion transferred from the aqueous phase to the organic phase.
Table 3: Extraction Efficiency of Selected Pyrazole-Based Ligands for Metal Ions
| Ligand | Target Metal Ion | Extraction Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| Pyrazolyl-1H-1,2,4-triazole on MCM-41 (M2) | Cd(II) | High (up to 67% from real water samples) | pH, contact time, temperature varied | nih.govnih.gov |
| N1,N1,N5,N5-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)naphthalene-1,5-diamine (L1) | Pb(II) | 80 | pH = 6, T = 25 °C | researchgate.net |
| 2-(bis((1H-pyrazol-1-yl)methyl)amino)pyrimidine-4,6-diol (L2) | Pb(II) | 60 | pH = 6, T = 25 °C | researchgate.net |
Note: The specific structures of the ligands and detailed experimental conditions can be found in the cited references.
Q & A
Q. Key variables to optimize :
| Variable | Method A | Method B |
|---|---|---|
| Solvent | C1–C3 alcohol | DMSO |
| Catalyst | Hydrazine salts | Cs₂CO₃, CuBr |
| Temperature | Ambient (not specified) | 35°C |
| Reaction Time | Not reported | 48 hours |
| Yield | Moderate (analogous) | 17.9% |
Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .
Basic Question: Which analytical techniques are most reliable for characterizing the structure of this compound?
Answer:
Multi-technique validation is essential:
- X-ray crystallography : Resolves 3D molecular packing and confirms nitro/amine group orientations. SHELXL () is recommended for refining structures, especially with twinned data .
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., butan-2-yl group δ ~1.0–1.5 ppm; nitro group deshielding effects) .
- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
Q. Example workflow :
| Technique | Application | Reference |
|---|---|---|
| X-ray diffraction | Crystal structure validation | |
| ¹H NMR | Functional group identification | |
| HRMS | Molecular weight confirmation |
Basic Question: How can researchers design pharmacological activity studies for this compound?
Answer:
Prioritize assays based on structural analogs (e.g., nitro-pyrazole derivatives with anti-inflammatory or antimicrobial activity):
- Anti-inflammatory : Use carrageenan-induced paw edema models (rodents) to assess inhibition of COX-2 or cytokine modulation .
- Antimicrobial : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀/EC₅₀ values .
Note : Include positive controls (e.g., ibuprofen for inflammation, ciprofloxacin for bacteria) and validate results with triplicate experiments.
Advanced Question: How should contradictory data in synthetic yields or by-product formation be resolved?
Answer:
Contradictions often arise from reaction kinetics or impurity profiles. Systematic troubleshooting steps include:
Reaction monitoring : Use TLC/HPLC-MS to track intermediate formation and optimize reaction halting points .
By-product analysis : Isolate impurities via preparative chromatography and characterize them via NMR/MS .
Catalyst screening : Test alternatives to CuBr (e.g., Pd/C for nitro-group stability) .
Solvent effects : Compare polar aprotic (DMSO) vs. protic (ethanol) solvents to assess cyclization efficiency .
Advanced Question: What computational methods predict the reactivity or interaction sites of this compound?
Answer:
Density Functional Theory (DFT) calculates electronic properties to guide experimental design:
- Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing) .
- Molecular docking predicts binding affinities to biological targets (e.g., COX-2 active site) .
- Software : Gaussian or ORCA packages for DFT; AutoDock Vina for docking .
Advanced Question: How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?
Answer:
SHELXL’s advanced features are critical:
- TWIN/BASF commands refine twinned data by iteratively scaling twin fractions .
- PART/SUMP restraints resolve positional disorder (e.g., butan-2-yl group conformers) .
- High-resolution data : Collect at synchrotron sources (≤1.0 Å resolution) to improve model accuracy .
Advanced Question: What protocols mitigate risks from hazardous intermediates/by-products during synthesis?
Answer:
- Waste segregation : Store nitro-containing by-products separately and dispose via certified hazardous waste contractors .
- Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and gas detectors for volatile intermediates (e.g., hydrazine derivatives) .
- Neutralization : Treat acidic/basic waste with buffering agents (e.g., NaHCO₃ for acidic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
